molecular formula C21H19N5OS B2888139 N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 586987-43-1

N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Numéro de catalogue B2888139
Numéro CAS: 586987-43-1
Poids moléculaire: 389.48
Clé InChI: VCSCBQMLQJGSAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a novel compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . This class of compounds has been synthesized as potential inhibitors of FLT3 and EGFR-TK, which are key targets in cancer treatment .


Synthesis Analysis

The compound was synthesized as part of a series of pyrazolo[3,4-d]pyrimidine-based compounds. These compounds were linked to a piperazine ring, bearing different aromatic moieties, through different linkages . The synthesis was confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolo[3,4-d]pyrimidine derivatives, is designed to interact with the binding domains of FLT3 and EGFR-TK . Molecular docking and dynamics studies were performed to predict the binding mode of the newly synthesized compounds in these binding domains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .

Applications De Recherche Scientifique

Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been found active as mediator release inhibitors in the human basophil histamine release assay. These compounds were synthesized through a series of reactions starting from arylamidines and evaluated for their pharmacological and toxicological potential as antiasthma agents (Medwid et al., 1990).

Imaging Agents for PET

Derivatives like DPA-714, a part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, have been reported as selective ligands for the translocator protein (18 kDa) and labeled with fluorine-18 for in vivo imaging using positron emission tomography. This highlights their application in neurology and oncology research (Dollé et al., 2008).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cGMP specific (type V) phosphodiesterase, showcasing their potential in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Nonsteroidal Antiinflammatory Drugs

The synthesis of pyrazolo[1,5-a]pyrimidines for studying their antiinflammatory properties, where specific modifications to the parent compound resulted in compounds with high activity and better therapeutic indices than conventional drugs, indicating their potential as safer anti-inflammatory medications (Auzzi et al., 1983).

Cognitive Impairment Treatment

The optimization of a novel scaffold led to the identification of a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting the therapeutic potential of pyrazolopyrimidinone derivatives in neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to have a wide range of biological activities and are often used in the development of kinase inhibitors . .

Mode of Action

Given that it is a pyrazolo[3,4-d]pyrimidine derivative, it is likely to interact with its targets by binding to the atp-binding site of kinases, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. As a potential kinase inhibitor, it could affect a variety of signaling pathways involved in cell growth, proliferation, and survival . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. As a potential kinase inhibitor, it could potentially induce cell cycle arrest, apoptosis, or other changes in cell behavior . .

Orientations Futures

The future directions for this compound could involve further optimization of its structure to enhance its anticancer activity, as well as comprehensive preclinical and clinical testing to evaluate its safety and efficacy in treating various types of cancer. Further studies could also explore its mechanism of action in more detail .

Propriétés

IUPAC Name

N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCBQMLQJGSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.